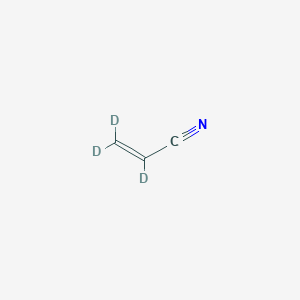

Acrylonitrile-d3

Descripción general

Descripción

Acrylonitrile (AN) is a significant monomer used in the production of polymers and carbon fibers, traditionally derived from fossil resources. However, recent research has focused on alternative synthesis methods using renewable resources, such as lactic acid obtained from biomass fermentation. This approach involves a two-step process with an overall selectivity of 57%, where lactic acid is first converted to lactamide and then dehydrated to acrylonitrile .

Synthesis Analysis

The synthesis of acrylonitrile from renewable lactic acid represents a significant advancement in sustainable chemical processes. The direct amidation of lactic acid in the presence of water at high temperatures, followed by dehydration with acetic anhydride, demonstrates a promising route for acrylonitrile production with a high selectivity of 62% at full conversion . Additionally, the spontaneous copolymerization of acrylonitrile with substituted 1,3-dienes in the presence of ZnCl2 has been studied, revealing the influence of diene structure and temperature on product distribution .

Molecular Structure Analysis

The molecular structure of acrylonitrile has been analyzed using an imaging-plate-Weissenberg-camera-type diffractometer, revealing that the molecule is almost planar and exhibits a disordered structure due to the positioning of the N atom and the C=C double bond on the crystallographic mirror plane. This disorder affects the alignment of the C=C bonds in parallel or perpendicular arrangements, which is crucial for the solid-state polymerization process and the resulting isotactic or syndiotactic structures .

Chemical Reactions Analysis

Acrylonitrile undergoes various chemical reactions, including polymerization and degradation. Polymerization can be initiated by different catalysts, such as Cy3PCuMe and (Bipy)2FeEt2, leading to branched polyacrylonitrile through an anionic polymerization mechanism . The degradation of acrylonitrile in the atmosphere involves reactions with atomic chlorine, forming intermediates and undergoing secondary reactions with NO and O2 molecules, which contribute to its transformation in the troposphere .

Physical and Chemical Properties Analysis

The interaction of acrylonitrile with tissue glutathione has been studied, showing a rapid decrease in reduced glutathione levels in various organs upon acute exposure, while chronic ingestion leads to an increase in hepatic GSH concentration, similar to the response to chemical carcinogens . Spectroscopic studies have provided insights into the formation of a C-N covalent bond between acrylonitrile and ammonia, especially relevant in interstellar conditions such as on Titan . Additionally, the synthesis and characterization of derivatives of acrylonitrile have been explored, providing valuable information on molecular conformation, vibrational and electronic transitions, and nonlinear optical properties .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Acrylonitrile derivatives have a broad range of applications, including use as fluorescent probes and acetylcholinesterase inhibitors. Research by De-la-Torre et al. (2014) highlights the use of ultrasound-assisted phase-transfer catalysis in synthesizing these compounds. This method proved more efficient than conventional and microwave-assisted methods, offering advantages in reaction time, yield, and purity (De-la-Torre et al., 2014).

Environmental Treatment

Acrylonitrile, a key raw material in manufacturing acrylonitrile butadiene styrene resin, often pollutes petrochemical wastewater. Shakerkhatibi et al. (2010) developed an aerated submerged fixed-film reactor for treating acrylonitrile-containing wastewater. Their research showed high removal efficiencies, suggesting this reactor as a suitable approach for treating petrochemical effluents containing acrylonitrile (Shakerkhatibi et al., 2010).

Polymer Chemistry and Nanotechnology

Hou et al. (2006) explored the reverse atom transfer radical polymerization of acrylonitrile, demonstrating its potential in creating polyacrylonitrile with controlled molecular weight and distribution. This research opens possibilities for precision polymer engineering (Hou et al., 2006). Similarly, Lee et al. (2005) developed a one-step method for preparing ultrafine poly(acrylonitrile) fibers containing silver nanoparticles, showing potential applications in nanotechnology and materials science (Lee et al., 2005).

Renewable Production Methods

In the pursuit of sustainable chemical production, Karp et al. (2017) presented a process for renewable acrylonitrile production using sugars. This process, utilizing titanium dioxide as a catalyst, achieves high yields and offers a safer, more efficient alternative to traditional methods (Karp et al., 2017).

Mecanismo De Acción

Target of Action

Acrylonitrile-d3 primarily targets proteins, particularly those with strongly nucleophilic centers such as the SH groups of proteins or the tripeptide glutathione . This interaction with proteins is a key aspect of its mode of action.

Mode of Action

As a directly alkylating agent, this compound reacts via addition preferably with these strongly nucleophilic centers . This means that this compound forms covalent bonds with these proteins, altering their structure and function.

Biochemical Pathways

For instance, the alteration of protein structure can interfere with enzymatic activity, signal transduction, and other essential biochemical pathways .

Pharmacokinetics

It is known that acrylonitrile, the non-deuterated form of the compound, is rapidly absorbed after oral, dermal, or inhalative administration and distributed throughout the entire body

Result of Action

The result of this compound’s action on proteins can lead to various cellular effects. For instance, the alteration of protein structure can disrupt normal cellular functions, potentially leading to cell death . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins suggests that its action could be influenced by the concentration of target proteins within the cell . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,3-trideuterioprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C#N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479986 | |

| Record name | Acrylonitrile-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53807-26-4 | |

| Record name | Acrylonitrile-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53807-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

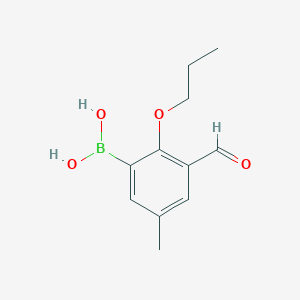

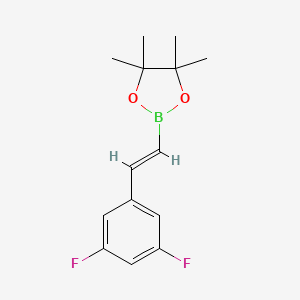

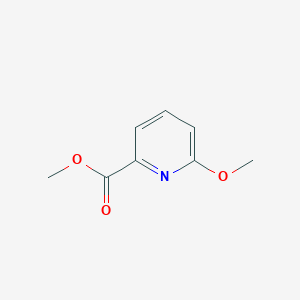

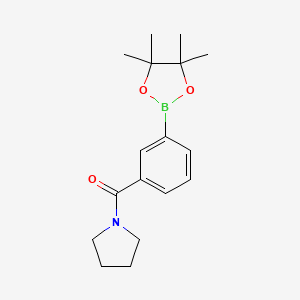

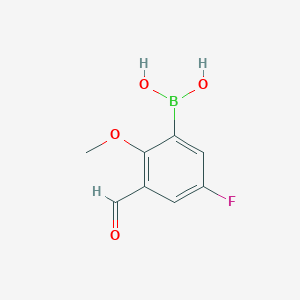

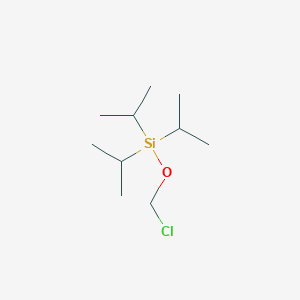

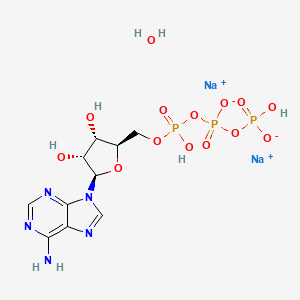

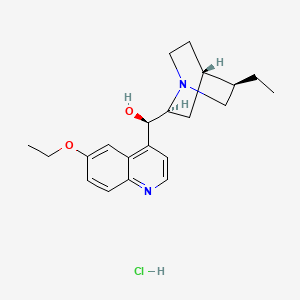

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

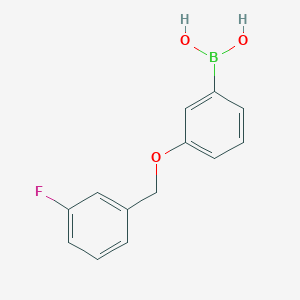

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)